molecular formula C22H20F3NO6 B10852748 Pseudocolumbamine trifluoroacetate

Pseudocolumbamine trifluoroacetate

Cat. No.: B10852748
M. Wt: 451.4 g/mol
InChI Key: NJSNVNFFIBGGAE-UHFFFAOYSA-N
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Description

Pseudocolumbamine trifluoroacetate is a derivative of pseudocolumbamine, a tetrahydroprotoberberine alkaloid. Key characteristics include:

  • Optical rotation: [α]D²⁵ = −110.6° (c 0.19, CHCl₃), indicating significant chiral activity.
  • Molecular weight: ESI-MS [M + H]⁺ m/z 342, consistent with a molecular formula of C₁₉H₂₀NO₅.
  • Structural features: NMR data (¹H and ¹³C) confirm a tetrahydroprotoberberine scaffold with methoxy and hydroxyl substitutions (Table 2 in the source) .

The trifluoroacetate salt form likely enhances solubility and stability during isolation, a common practice in alkaloid purification.

Properties

Molecular Formula

C22H20F3NO6

Molecular Weight

451.4 g/mol

IUPAC Name

2,2,2-trifluoroacetate;3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol

InChI

InChI=1S/C20H19NO4.C2HF3O2/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22;3-2(4,5)1(6)7/h6-11H,4-5H2,1-3H3;(H,6,7)

InChI Key

NJSNVNFFIBGGAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pseudocolumbamine trifluoroacetate typically involves the reaction of pseudocolumbamine with trifluoroacetic acid. The process begins with the extraction of pseudocolumbamine from natural sources or its synthesis through organic reactions. The extracted or synthesized pseudocolumbamine is then reacted with trifluoroacetic acid under controlled conditions to form this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction of pseudocolumbamine followed by its reaction with trifluoroacetic acid. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography are employed to remove impurities and obtain a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pseudocolumbamine trifluoroacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used to substitute the trifluoroacetate group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups

Scientific Research Applications

Pseudocolumbamine trifluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its biological activities, including its potential as an anti-inflammatory and anti-cancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of pseudocolumbamine trifluoroacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it has been shown to inhibit the secretion of inflammatory factors in macrophage models, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

The following table summarizes key differences between pseudocolumbamine trifluoroacetate and analogous alkaloids from the same study :

Compound Class Molecular Weight ([M + H]⁺) Optical Rotation ([α]D²⁵) Key Functional Groups
(S)-(−)-Tetrahydropseudocolumbamine (6) Tetrahydroprotoberberine m/z 342 −110.6° (CHCl₃) Methoxy, hydroxyl
1,2,9-Trimethoxy-10-hydroxyaporphine (7) Aporphine Not reported Not reported Trimethoxy, hydroxyl
Bulbocapnine (8) Aporphine Not reported Not reported Dimethoxy, methylenedioxy
Liriodenine (9) Oxoaporphine Literature-matched Literature-matched Ketone, methoxy
Lysicamine (10) Aporphine Literature-matched Literature-matched Methoxy, hydroxyl

Key Observations:

Structural Diversity :

  • This compound (6 ) belongs to the tetrahydroprotoberberine class, characterized by a partially saturated tetracyclic backbone. In contrast, compounds 7–10 are aporphine/oxoaporphine alkaloids with fully aromatic frameworks .
  • Functional groups vary significantly: 6 lacks methylenedioxy or ketone moieties present in 8 and 9 , respectively.

Spectroscopic Distinctions: Optical Activity: The high negative optical rotation of 6 ([α]D²⁵ = −110.6°) distinguishes it from aporphine alkaloids (e.g., 7–10), which typically exhibit less pronounced or opposite rotations. ESI-MS Data: The m/z 342 for 6 contrasts with the aporphines’ masses (e.g., bulbocapnine, C₁₉H₁₉NO₄, ~325 g/mol), highlighting differences in oxygenation and saturation.

Isolation and Identification :

  • 6 was characterized via NMR and ESI-MS, whereas 9 and 10 were identified by comparison to literature data, suggesting their structures are well-established.

Research Implications

The structural and spectroscopic disparities underscore the importance of targeted isolation protocols for differentiating pseudocolumbamine derivatives from aporphine analogs. For instance:

  • Chromatographic Behavior : Tetrahydroprotoberberines like 6 may exhibit distinct retention times compared to aporphines due to polarity differences.

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